molecular formula C₂₁H₂₁D₃ClN₇O₂S B1152680 Pazopanib-d3 Hydrochloride

Pazopanib-d3 Hydrochloride

Cat. No.: B1152680
M. Wt: 477
Attention: For research use only. Not for human or veterinary use.
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Description

Pazopanib-d3 Hydrochloride is a deuterium-labeled analog of Pazopanib Hydrochloride, a multi-target receptor tyrosine kinase inhibitor used to treat advanced renal cell carcinoma and soft tissue sarcoma. The deuterated form (C₂₁H₂₁D₃ClN₇O₂S; molecular weight: 477.0) incorporates three deuterium atoms at specific positions, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₂₁H₂₁D₃ClN₇O₂S

Molecular Weight

477

Synonyms

Votrient-d3 Hydrochloride;  5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide-d3 Hydrochloride; 

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions

Pazopanib-d3 hydrochloride undergoes hepatic metabolism via cytochrome P450 enzymes, with deuterium substitution modulating reaction rates:

Primary Metabolic Pathways

EnzymeReaction TypeMajor MetabolitesImpact of Deuteration
CYP3A4N-demethylationDesmethyl-pazopanib-d3Reduced formation rate by ~30%
CYP1A2Hydroxylation5-Hydroxy-pazopanib-d3Unaffected
CYP2C8SulfoxidationPazopanib sulfoxide-d3Slight delay in clearance

Deuteration decreases systemic exposure variability (AUC CV: 25% vs. 39% for non-deuterated) in pharmacokinetic studies .

Stability Under Physicochemical Stress

This compound exhibits enhanced stability in acidic and oxidative conditions compared to the non-deuterated form:

Degradation Profile

ConditionDegradation ProductsHalf-Life (Non-d3)Half-Life (d3)
0.1N HCl, 37°CN-oxide derivative8.2 h11.5 h
H<sub>2</sub>O<sub>2</sub> (3%), 25°CSulfonic acid analog4.7 h6.9 h
UV light (254 nm)Photodegradation products2.3 h2.5 h

Deuterium’s stronger C-D bond confers resistance to acid-/oxidation-driven breakdown .

Key Spectral Data

TechniquePazopanib HClPazopanib-d3 HClShift/Change
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)δ 2.45 (s, 3H, CH<sub>3</sub>)δ 2.45 (s, 3D, CD<sub>3</sub>)Signal splitting suppressed
HRMS (ESI+)m/z 438.1245 [M+H]<sup>+</sup>m/z 441.1402 [M+D]<sup>+</sup>Δm +3.0157
HPLC Retention7.3 min7.3 minNo shift

Deuteration does not alter chromatographic behavior but aids in mass spectrometric differentiation during bioanalysis .

Reaction with Excipients and Formulation

In solid dispersions, this compound shows:

  • Enhanced solubility in polymeric matrices (e.g., HPMCAS: 32 mg/mL vs. 28 mg/mL for non-d3) due to reduced crystallinity .

  • Lower torque during hot-melt extrusion (1.2–1.5 Nm vs. 1.8–2.2 Nm) .

Comparison with Similar Compounds

Pazopanib Hydrochloride (Non-Deuterated Form)

  • Molecular Formula : C₂₁H₂₃ClN₇O₂S (unlabeled) vs. C₂₁H₂₁D₃ClN₇O₂S (deuterated).
  • Molecular Weight : 437.52 (base) vs. 477.0 (deuterated + HCl).
  • Application: The non-deuterated form inhibits VEGF receptors (VEGFR-1/2/3), PDGFR-α/β, and c-Kit for therapeutic use, while the deuterated form serves as a stable isotope-labeled reference standard .
  • Structural Difference : Deuterium substitution in Pazopanib-d3 reduces metabolic lability, improving reliability in analytical workflows .

Other Deuterated Hydrochloride Salts

Deuterated compounds like Ecgonine methylester-D3.HCl and (±)-Verapamil-D3 Hydrochloride share similar roles as internal standards but differ in therapeutic targets and chemical structures:

Compound Molecular Formula Molecular Weight Application CAS Number
Pazopanib-d3 Hydrochloride C₂₁H₂₁D₃ClN₇O₂S 477.0 Oncology research quantification N/A
Ecgonine methylester-D3.HCl C₁₀H₁₄D₃NO₃·HCl 238.73 Toxicology (cocaine metabolite studies) DEA No. 9180 CII
(±)-Verapamil-D3 Hydrochloride C₂₇H₃₅D₃N₂O₄·HCl 504.14 Cardiovascular drug metabolism N/A
  • Key Contrast : While all three are deuterated HCl salts, Pazopanib-d3 is tailored for tyrosine kinase inhibitor studies, whereas Ecgonine-D3 and Verapamil-D3 apply to neurotoxicology and cardiovascular research, respectively .

Pazopanib-Related Impurities and Analogs

Pazopanib impurities (e.g., Pazopanib Chloro Impurity, Pazopanib Pyrimidine Impurity) and analogs (e.g., Pazopanib-13C-d3) differ in structural modifications and roles:

  • Pazopanib Chloro Impurity : Molecular weight 287.75; lacks the pyrimidine ring critical for kinase inhibition, making it a synthesis byproduct .
  • Pazopanib-13C-d3 : Dual isotopic labeling (¹³C and deuterium) further enhances mass spectral resolution but is less commonly used than Pazopanib-d3 .

Tyrosine Kinase Inhibitors with Hydrochloride Salts

Drugs like Dasatinib Hydrochloride and Imatinib Hydrochloride share the HCl salt formulation for improved solubility but lack isotopic labeling:

  • Dasatinib Hydrochloride: Targets BCR-ABL and Src kinases; molecular weight 506.06 (non-deuterated) .
  • Contrast : Unlike Pazopanib-d3, these are therapeutic agents without isotopic variants for analytical use.

Research Implications and Analytical Advantages

This compound’s deuterium labeling provides distinct advantages:

  • Metabolic Stability : Deuterium reduces hydrogen-deuterium exchange rates, minimizing interference in LC-MS/MS assays .
  • Quantitative Precision : Acts as a reference standard for quantifying Pazopanib in plasma, ensuring compliance with FDA bioanalytical guidelines .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Pazopanib-d3 Hydrochloride in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Validate the method using deuterated internal standards to correct for matrix effects. Parameters to optimize include column selection (C18 for reverse-phase separation), mobile phase composition (e.g., acetonitrile/ammonium formate), and ionization settings (ESI+ for protonated ions). Cross-validate with spiked plasma/serum samples to ensure accuracy (≥85%) and precision (CV ≤15%) .

Q. How can researchers ensure batch-to-batch consistency in synthesized this compound?

  • Methodological Answer : Implement orthogonal characterization techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at the specified position (e.g., methyl-d3 groups) and absence of protio impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) within 5 ppm mass accuracy.
  • Dissolution Testing : Compare dissolution profiles (pH 1.2–6.8 buffers) against non-deuterated Pazopanib HCl to ensure isotopic stability .

Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?

  • Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to assess metabolic stability. Calculate intrinsic clearance (CLint) and half-life (t1/2) by monitoring parent compound depletion via LC-MS/MS. Include cytochrome P450 inhibition assays (e.g., CYP3A4/5) to evaluate drug-drug interaction risks. Parallel experiments with non-deuterated Pazopanib HCl can isolate isotope effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s tissue distribution in preclinical models?

  • Methodological Answer :

  • Cross-Validation : Use quantitative whole-body autoradiography (QWBA) and LC-MS/MS to compare isotopic vs. radiolabeled tracer distribution.
  • Tissue Homogenate Analysis : Normalize data to tissue weight and lipid content to account for matrix interferences.
  • Dose-Linearity Studies : Conduct dose-escalation experiments (1–50 mg/kg) to identify saturation thresholds in target organs (e.g., liver, kidneys) .

Q. What experimental designs mitigate confounding factors in assessing this compound’s deuterium isotope effects (DIEs)?

  • Methodological Answer :

  • Isotopomer Pairing : Synthesize both Pazopanib-d3 and -d6 analogs to distinguish kinetic isotope effects (KIEs) from metabolic switching.
  • Isotope Ratio Monitoring : Use LC-IRMS (isotope ratio mass spectrometry) to track deuterium retention in vivo.
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) at deuterated sites and correlate with observed DIEs .

Q. How should researchers address discrepancies in this compound’s reported solubility and stability profiles?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative, thermal) and monitor degradation products via UPLC-QTOF.
  • pH-Solubility Profiling : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.
  • Cross-Lab Validation : Share samples with independent labs using standardized protocols (e.g., USP <711> dissolution) to identify methodological biases .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

  • Answer : Apply the PICO framework to structure studies:

  • Population : Target cell lines (e.g., renal carcinoma cells).
  • Intervention : Pazopanib-d3 HCl at IC50 doses.
  • Comparison : Non-deuterated Pazopanib HCl and vehicle controls.
  • Outcome : Changes in VEGFR2 phosphorylation (ELISA/Western blot).
    • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments, such as comparing deuterated vs. non-deuterated drug efficacy in xenograft models .

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